molecular formula C6H10O2S B1611597 Methyl thiolane-3-carboxylate CAS No. 61541-28-4

Methyl thiolane-3-carboxylate

Cat. No.: B1611597
CAS No.: 61541-28-4
M. Wt: 146.21 g/mol
InChI Key: VMLCSPONPURVDK-UHFFFAOYSA-N
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Description

Methyl thiolane-3-carboxylate is a sulfur-containing heterocyclic compound featuring a five-membered saturated thiolane ring with an ester group at position 3. Its molecular formula is C₇H₁₀O₂S (calculated molecular weight: 158.21 g/mol) . Thiolanes, unlike aromatic thiophenes, are non-aromatic and exhibit distinct chemical reactivity due to their saturated structure. This compound is primarily utilized in organic synthesis and pharmaceutical research, though specific applications require further exploration .

Properties

CAS No.

61541-28-4

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

methyl thiolane-3-carboxylate

InChI

InChI=1S/C6H10O2S/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3

InChI Key

VMLCSPONPURVDK-UHFFFAOYSA-N

SMILES

COC(=O)C1CCSC1

Canonical SMILES

COC(=O)C1CCSC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences and similarities between methyl thiolane-3-carboxylate and related sulfur-containing esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Substituents Key Applications
This compound C₇H₁₀O₂S 158.21 Thiolane Ester at C3 Organic synthesis intermediates
Methyl 5-ethylthiophene-3-carboxylate C₈H₁₀O₂S 170.23 Thiophene Ethyl at C5, ester at C3 Material science, electronics
Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate C₁₁H₁₄O₃S₂ 258.36 Thiophene Acetyl, methyl, methylsulfanyl groups Pharmaceutical research
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Cyclopentane Amino at C3, ester at C3 Peptide mimetics, drug design
Key Observations:
  • Ring Saturation : Thiolane derivatives (e.g., this compound) are saturated, making them less reactive toward electrophilic substitution compared to aromatic thiophene analogs .
  • Functional Groups: Substituents like ethyl, acetyl, or amino groups significantly alter solubility and reactivity. For example, the amino group in methyl 3-aminocyclopentanecarboxylate enhances its utility in bioactive molecule synthesis.
  • Molecular Weight : Thiophene-based esters (e.g., C₁₁H₁₄O₃S₂) have higher molecular weights due to additional substituents, impacting their physical properties.

Physicochemical Properties

  • Melting Points : Thiophene esters (e.g., methyl 5-ethylthiophene-3-carboxylate) typically exhibit lower melting points than saturated analogs due to reduced crystal lattice stability.
  • Solubility: Thiolane esters are more polar than thiophenes, suggesting better solubility in polar solvents like ethanol or acetone.
  • Stability : Saturated thiolanes are less prone to oxidation compared to thiophenes, which may degrade under UV light.

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